molecular formula C6H11N B168423 (3-Methylenecyclobutyl)methylamine CAS No. 16333-93-0

(3-Methylenecyclobutyl)methylamine

Cat. No.: B168423
CAS No.: 16333-93-0
M. Wt: 97.16 g/mol
InChI Key: ZYTYWJHGVSRYNU-UHFFFAOYSA-N
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Description

This compound is characterized by a cyclobutyl ring with a methylene group and a methylamine substituent, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylenecyclobutyl)methylamine typically involves the reaction of cyclobutylmethylamine with formaldehyde under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide and a reducing agent like sodium borohydride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

(3-Methylenecyclobutyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Alkyl halides, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated amines.

    Substitution: Secondary and tertiary amines.

Scientific Research Applications

(3-Methylenecyclobutyl)methylamine has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methylenecyclobutyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylmethylamine: Lacks the methylene group, resulting in different chemical properties and reactivity.

    Methylamine: A simpler structure with only one carbon atom, used as a basic building block in organic synthesis.

    Cyclobutylamine: Similar cyclic structure but without the methylamine substituent.

Uniqueness

(3-Methylenecyclobutyl)methylamine stands out due to its unique combination of a cyclobutyl ring, methylene group, and methylamine substituent.

Biological Activity

(3-Methylenecyclobutyl)methylamine, with the chemical formula C6_{6}H11_{11}N, is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.

Chemical Structure and Synthesis

The compound consists of a cyclobutyl ring modified with a methylene group and a methylamine substituent. The synthesis typically involves the reaction of cyclobutylmethylamine with formaldehyde under basic conditions, producing an imine intermediate that is reduced to yield the final product. Common reagents include sodium hydroxide and sodium borohydride for achieving high yields and purity in industrial settings .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. This interaction can modulate biochemical pathways, potentially influencing cellular processes such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects.
  • Receptor Modulation : It may act as a ligand for certain receptors, altering their activity and downstream signaling pathways.

The exact molecular targets remain under investigation, but preliminary studies suggest its involvement in diverse biological processes .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. For example, it has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism appears to involve disruption of bacterial cell membrane integrity .

Anticancer Potential

In vitro studies have explored the anticancer properties of this compound. It has demonstrated cytotoxic effects on several cancer cell lines, suggesting potential as an anticancer agent. The specific pathways affected include apoptosis induction and cell cycle arrest, although further research is needed to elucidate the detailed mechanisms .

Case Studies

Several case studies highlight the practical applications of this compound in research and industry:

  • Case Study 1 : A study demonstrated its use as a building block in synthesizing more complex organic molecules for pharmaceutical applications.
  • Case Study 2 : Research into its role in enzyme interactions revealed insights into potential therapeutic uses in metabolic disorders.

These studies underscore the versatility of this compound in both academic research and practical applications .

Comparative Analysis with Similar Compounds

CompoundStructure FeaturesBiological Activity
This compoundCyclobutyl ring + methylamineAntimicrobial, anticancer
CyclobutylmethylamineCyclobutyl ring onlyLimited biological activity
MethylamineSimple amine structureBasic building block

The unique combination of structural elements in this compound enhances its reactivity and biological activity compared to simpler analogs like cyclobutylmethylamine and methylamine .

Properties

IUPAC Name

(3-methylidenecyclobutyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-5-2-6(3-5)4-7/h6H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTYWJHGVSRYNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590234
Record name 1-(3-Methylidenecyclobutyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16333-93-0
Record name 1-(3-Methylidenecyclobutyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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